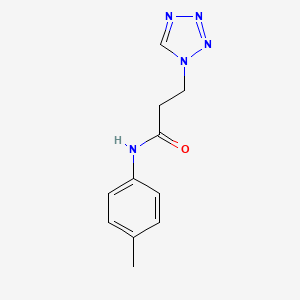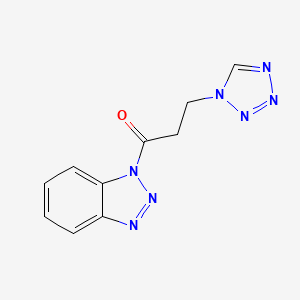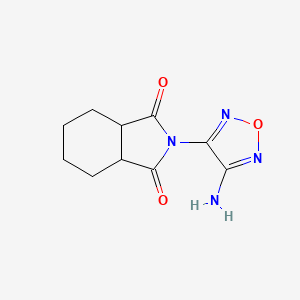
N-(4-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE
概要
説明
N-(4-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE is an organic compound that features a tetrazole ring, a phenyl group, and an amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Amide Bond Formation: The tetrazole-containing intermediate is then coupled with 4-methylphenylamine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(4-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N-(4-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of N-(4-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The phenyl group and amide linkage also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(4-methylphenyl)-3-(1H-tetrazol-1-yl)butanamide
- N-(4-methylphenyl)-3-(1H-tetrazol-1-yl)pentanamide
- N-(4-methylphenyl)-3-(1H-tetrazol-1-yl)hexanamide
Uniqueness
N-(4-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE is unique due to its specific chain length and the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs with longer or shorter alkyl chains, this compound may exhibit different binding affinities, solubility, and reactivity, making it a valuable molecule for targeted applications.
特性
IUPAC Name |
N-(4-methylphenyl)-3-(tetrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-9-2-4-10(5-3-9)13-11(17)6-7-16-8-12-14-15-16/h2-5,8H,6-7H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHFGMOHIMSZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL 1-(4-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B4317089.png)
![5-(4-fluorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B4317095.png)
![5-(2-chlorophenyl)-6a-methyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B4317099.png)
![5-(4-BROMOPHENYL)-3-(FURAN-2-YL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE](/img/structure/B4317102.png)
![1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHAN-1-ONE](/img/structure/B4317107.png)
![2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE](/img/structure/B4317117.png)
![N-[1-(3-ISOPROPENYLPHENYL)-1-METHYLETHYL]-N'-[1-(1-PYRROLIDINYLMETHYL)CYCLOHEXYL]UREA](/img/structure/B4317129.png)
![4,4-dimethyl-6-oxo-2-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}-N-phenylcyclohex-1-ene-1-carbothioamide](/img/structure/B4317137.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4317145.png)

![2-PHENYL-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]ACETAMIDE](/img/structure/B4317165.png)
![1,3-DIMETHYL 5-{7-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-AMIDO}BENZENE-1,3-DICARBOXYLATE](/img/structure/B4317190.png)
![DIETHYL {[(2-{[(DIETHOXYPHOSPHORYL)(PYRIDIN-2-YL)METHYL]AMINO}ETHYL)AMINO](PYRIDIN-2-YL)METHYL}PHOSPHONATE](/img/structure/B4317193.png)
